molecular formula C14H13FO B6373039 4-(2,4-Dimethylphenyl)-3-fluorophenol CAS No. 1261943-39-8

4-(2,4-Dimethylphenyl)-3-fluorophenol

Cat. No.: B6373039
CAS No.: 1261943-39-8
M. Wt: 216.25 g/mol
InChI Key: XQBYSTNNVWVUPC-UHFFFAOYSA-N
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Description

4-(2,4-Dimethylphenyl)-3-fluorophenol is an organic compound characterized by the presence of a fluorine atom and a phenol group attached to a dimethylphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-Dimethylphenyl)-3-fluorophenol typically involves the introduction of a fluorine atom into a dimethylphenyl phenol structure. One common method is through the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale fluorination processes using similar reagents but optimized for higher yields and efficiency. Continuous flow reactors and automated systems are often employed to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Dimethylphenyl)-3-fluorophenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to remove the fluorine atom or alter the phenol group.

    Substitution: The fluorine atom or phenol group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) for nucleophilic substitution or sulfuric acid (H₂SO₄) for electrophilic substitution are commonly employed.

Major Products Formed

    Oxidation: Quinones or other oxidized phenolic compounds.

    Reduction: De-fluorinated phenols or altered phenolic structures.

    Substitution: Various substituted phenols depending on the reagents used.

Scientific Research Applications

4-(2,4-Dimethylphenyl)-3-fluorophenol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2,4-Dimethylphenyl)-3-fluorophenol involves its interaction with specific molecular targets and pathways. The fluorine atom and phenol group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dimethylphenol: Lacks the fluorine atom, resulting in different chemical properties and reactivity.

    3-Fluorophenol: Lacks the dimethylphenyl group, leading to variations in its applications and interactions.

    4-Fluoro-2,4-dimethylphenol: Similar structure but with different substitution patterns, affecting its chemical behavior.

Uniqueness

4-(2,4-Dimethylphenyl)-3-fluorophenol is unique due to the combination of the fluorine atom and the dimethylphenyl group, which imparts distinct chemical properties and potential applications. Its specific structure allows for unique interactions and reactivity compared to other similar compounds.

Properties

IUPAC Name

4-(2,4-dimethylphenyl)-3-fluorophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FO/c1-9-3-5-12(10(2)7-9)13-6-4-11(16)8-14(13)15/h3-8,16H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQBYSTNNVWVUPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=C(C=C(C=C2)O)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90684131
Record name 2-Fluoro-2',4'-dimethyl[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90684131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261943-39-8
Record name 2-Fluoro-2',4'-dimethyl[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90684131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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